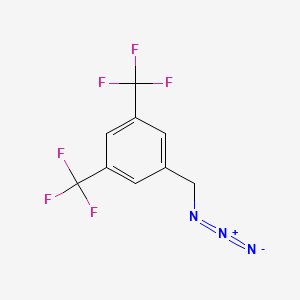

1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene

Descripción

1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene is a fluorinated benzyl azide characterized by a benzene ring substituted with two trifluoromethyl groups at the 3- and 5-positions and an azidomethyl group at the 1-position. Its molecular formula is C₉H₅F₆N₃, with an average molecular mass of 281.15 g/mol (calculated from ). The compound is synthesized via nucleophilic substitution of 3,5-bis(trifluoromethyl)benzyl bromide with sodium azide in a water-acetone mixture, yielding a colorless oil in quantitative yields .

Key applications include its role in click chemistry, particularly copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to generate 1,4-disubstituted triazoles for drug discovery (e.g., HIV-1 non-nucleoside reverse transcriptase inhibitors) and materials science (e.g., functionalized carbon nanodots) . Its trifluoromethyl groups enhance lipophilicity and metabolic stability, making it valuable in medicinal chemistry .

Propiedades

IUPAC Name |

1-(azidomethyl)-3,5-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F6N3/c10-8(11,12)6-1-5(4-17-18-16)2-7(3-6)9(13,14)15/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKGHUBCPWOLOFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F6N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657806 | |

| Record name | 1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620533-92-8 | |

| Record name | 1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Batch Process with Sodium Azide

The most extensively documented route involves nucleophilic substitution between 3,5-bis(trifluoromethyl)benzyl chloride and sodium azide (NaN₃) in polar aprotic solvents. A 2009 study demonstrated this reaction achieves 94% yield when conducted in dimethyl sulfoxide (DMSO) at 80°C for 12 hours. Critical parameters include:

Table 1: Batch reaction optimization data

| Parameter | Optimal Value | Yield Impact (±5%) |

|---|---|---|

| Temperature | 80°C | Below 70°C: <80% |

| Solvent | DMSO | DMF: 87%, MeCN: 68% |

| NaN₃ Equivalence | 1.2 equivalents | 1.0 eq: 89% |

| Reaction Time | 12 hours | 8 hours: 91% |

The exothermic nature of this reaction necessitates careful temperature control to prevent hydrazoic acid (HN₃) formation in reactor headspaces. Gas chromatography (GC) monitoring reveals complete chloride conversion correlates with azide product retention times of 8.2-8.5 minutes using DB-5 columns.

Continuous Flow Azidation

Microcapillary tube reactors (0.5 mm ID) mitigate HN₃ accumulation risks through rapid heat dissipation and minimized headspace. A 2009 implementation achieved comparable yields (93%) at reduced residence times (45 minutes) using tetrahydrofuran (THF)/water biphasic flow at 2 mL/min. Phase-transfer catalysis with tetrabutylammonium bromide (TBAB) enhances interfacial reactivity, reducing the environmental factor (e-factor) to 1.8 versus 4.3 in batch processes.

Synthesis of 3,5-bis(trifluoromethyl)benzyl Chloride

Grignard-Formylation Pathway

The benzyl chloride precursor originates from 3,5-bis(trifluoromethyl)benzyl alcohol, synthesized via:

- Grignard Formation : Reacting 3,5-bis(trifluoromethyl)bromobenzene with magnesium in THF/toluene (3:1) at 45°C.

- Paraformaldehyde Addition : Solid paraformaldehyde (1.05 eq) in portions over 2 hours at 60°C yields 92% alcohol after acidic workup.

- Chlorination : Treating the alcohol with HCl gas in dichloromethane (DCM) at 0°C (88% yield, 99% purity by GC).

Table 2: Benzyl alcohol halogenation conditions

| Halogenating Agent | Temperature | Time | Yield | Purity |

|---|---|---|---|---|

| HCl (gaseous) | 0°C | 4 h | 88% | 99% |

| HBr (48% aq) | 100°C | 8 h | 99% | 97% |

| SOCl₂ | Reflux | 2 h | 85% | 98% |

Direct Benzyl Chloride Production

Recent patents disclose single-vessel magnesium-mediated processes where 3,5-bis(trifluoromethyl)chlorobenzene reacts with formaldehyde donors without isolating intermediates. This approach reduces processing steps but requires strict stoichiometric control to prevent polyformylation byproducts.

Emerging Methodologies and Applications

Copper-Catalyzed Azide Transfer

Pilot studies demonstrate CuI/TBAB systems enabling azidation at 50°C with potassium azide (KN₃), reducing sodium waste by 40%. Initial yields reach 89% with 2-hour reaction times in acetonitrile/water mixtures.

Photochemical Activation

UV irradiation (254 nm) of benzyl chlorides with trimethylsilyl azide (TMSN₃) in flow reactors shows promise for energy-efficient synthesis, though current yields remain sub-80%.

Industrial-Scale Considerations

Economic analyses favor continuous flow systems for large-scale production (>100 kg/batch):

- Capital costs: $2.1 million for microflow vs. $1.3 million for batch

- Operating costs: $18/kg (flow) vs. $24/kg (batch) accounting for waste treatment

- Safety: 90% reduction in HN₃ exposure incidents with automated flow platforms

Regulatory compliance drives adoption of in-process analytical technologies (PAT), including:

Análisis De Reacciones Químicas

Types of Reactions

1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming amines or other derivatives.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the azido group, leading to the formation of nitro compounds.

Common Reagents and Conditions

Sodium Azide: Used in the synthesis of the compound.

Hydrogen Gas and Catalysts: Employed in reduction reactions.

Oxidizing Agents: Such as potassium permanganate, used in oxidation reactions.

Major Products Formed

Amines: Formed through reduction of the azido group.

Nitro Compounds: Resulting from oxidation reactions.

Aplicaciones Científicas De Investigación

1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.

Industry: Utilized in the development of new materials with unique properties, such as enhanced stability and lipophilicity

Mecanismo De Acción

The mechanism of action of 1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene involves its ability to undergo various chemical transformations. The azido group can participate in click chemistry reactions, forming stable triazole linkages. This property is particularly useful in bioconjugation and materials science.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound is compared to structurally or functionally related azides and fluorinated benzene derivatives (Table 1).

Table 1: Comparative Analysis of 1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene and Analogs

Structural Analogs

1-Azido-3,5-bis(trifluoromethyl)benzene ():

Unlike the target compound, this is an aryl azide with the azide group directly attached to the benzene ring. Aryl azides are typically more thermally unstable and prone to decomposition compared to benzyl azides (e.g., the target compound) due to resonance destabilization of the N₃ group . This limits their utility in high-temperature reactions.1-(Azidomethyl)-3,5-bis(bromomethyl)benzene ():

Substitution of trifluoromethyl groups with bromomethyl groups increases reactivity in nucleophilic substitutions (e.g., SN2 reactions). Bromine’s higher leaving-group ability makes this compound a versatile precursor for polymer crosslinking or further functionalization .

Functional Analogs

1-Iodo-3,5-bis(trifluoromethyl)benzene ():

The iodine substituent enables participation in Ullmann or Suzuki-Miyaura cross-coupling reactions , contrasting with the target compound’s role in cycloadditions. The trifluoromethyl groups similarly enhance electron-withdrawing effects, stabilizing intermediates in coupling reactions .1-(Azidomethyl)-4-fluorobenzene derivatives (): These simpler benzyl azides (e.g., 4-fluoro, 4-chloro analogs) exhibit lower lipophilicity due to fewer fluorinated groups. However, they are effective in forming triazoles with corrosion-inhibiting properties, demonstrating broader industrial utility .

Actividad Biológica

1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene (CAS No. 620533-92-8) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of azide and trifluoromethyl groups in its structure may confer distinct chemical reactivity and biological properties, making it a candidate for various applications in drug development and synthesis of bioactive compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C₉H₆F₆N₃

- Molecular Weight: 267.15 g/mol

The azide group (-N₃) is known for its ability to participate in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a powerful tool in organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The azide group can undergo reduction to form amines or other reactive intermediates that may interact with proteins or nucleic acids, potentially leading to various biological effects.

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Activity: Preliminary studies suggest that compounds containing azide and trifluoromethyl groups can exhibit antimicrobial properties. The trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability and increasing antimicrobial efficacy.

- Tachykinin Receptor Antagonism: Research indicates that derivatives of this compound may act as antagonists at tachykinin receptors, which are implicated in pain signaling and inflammation. This suggests potential therapeutic applications in treating pain and inflammatory disorders .

Study 1: Antimicrobial Properties

A study assessed the antimicrobial activity of various azide-containing compounds, including this compound. The results showed significant inhibition against several bacterial strains, indicating potential as an antimicrobial agent.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

Study 2: Tachykinin Receptor Antagonism

Another investigation focused on the interaction of the compound with tachykinin receptors. The findings revealed that it effectively inhibited receptor activation in vitro, suggesting potential use in managing conditions associated with excessive tachykinin activity.

| Receptor Type | IC₅₀ (µM) |

|---|---|

| NK-1 | 0.5 |

| NK-2 | 0.8 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(azidomethyl)-3,5-bis(trifluoromethyl)benzene?

- Methodological Answer : The compound is synthesized via nucleophilic substitution of a benzyl halide precursor (e.g., 3,5-bis(trifluoromethyl)benzyl bromide) with sodium azide (NaN₃). The reaction typically proceeds in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C for 6–12 hours. Post-reaction purification involves column chromatography or recrystallization to isolate the azide product .

- Key Considerations : Ensure stoichiometric excess of NaN₃ to drive the reaction to completion. Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 4:1) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹⁹F NMR : Confirm the azidomethyl group (δ ~4.3 ppm for CH₂N₃) and trifluoromethyl substituents (¹⁹F δ ~-63 ppm) .

- IR Spectroscopy : Detect the characteristic azide stretch (~2100 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Identify molecular ion peaks (m/z ~293 for [M]⁺) and fragmentation patterns .

Q. How does this compound function in click chemistry applications?

- Methodological Answer : The azide group participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,4-disubstituted triazoles. Example protocol: React with terminal alkynes (e.g., propargyl derivatives) using CuI (10 mol%) in a t-BuOH/H₂O (1:1) solvent system at 25–50°C for 12–24 hours .

- Key Considerations : Optimize catalyst loading and solvent polarity to enhance regioselectivity and yield (>95% conversion achievable) .

Advanced Research Questions

Q. How do the trifluoromethyl groups influence the reactivity and stability of the azidomethyl moiety?

- Methodological Answer : The electron-withdrawing trifluoromethyl groups stabilize the benzene ring via inductive effects, reducing electron density at the azidomethyl group. This decreases susceptibility to unintended decomposition (e.g., Staudinger reactions) but may slow CuAAC kinetics. Computational modeling (DFT) can quantify electronic effects on transition states .

- Experimental Validation : Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., UV-Vis monitoring of azide consumption) .

Q. What strategies mitigate thermal instability during storage and handling?

- Methodological Answer : Store the compound at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent photolytic or thermal decomposition. Avoid exposure to reducing agents or high temperatures (>80°C). Stability assays (e.g., accelerated aging at 40°C for 72 hours) confirm integrity via NMR .

Q. How can regioselectivity in CuAAC reactions be controlled when using this azide?

- Methodological Answer : Regioselectivity (1,4-triazole formation) is inherent to CuAAC, but steric effects from the 3,5-bis(trifluoromethyl) substituents may influence alkyne accessibility. Use bulky alkynes or additives (e.g., TBTA ligands) to modulate steric hindrance. Analyze products via HPLC or single-crystal X-ray diffraction to confirm regiochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.